4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride
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Overview
Description
4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, two methyl groups, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzodiazol-2-one with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation and chromatography to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can produce secondary amines .
Scientific Research Applications
4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzoic acid
- 4-(aminomethyl)fluorescein
- 4-(aminomethyl)phenylacetic acid
Uniqueness
4-(aminomethyl)-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride is unique due to its specific structure, which includes a benzodiazole ring and two methyl groups. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-dimethylbenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-12-8-5-3-4-7(6-11)9(8)13(2)10(12)14;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
ZSAVKJHNIFCPRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N(C1=O)C)CN.Cl |
Origin of Product |
United States |
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